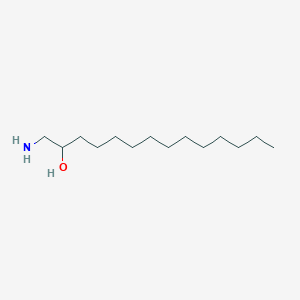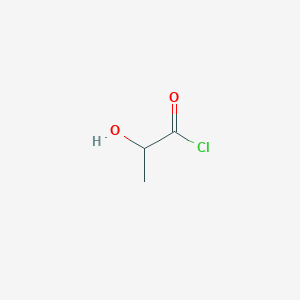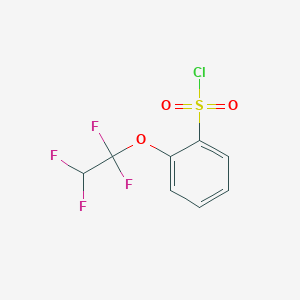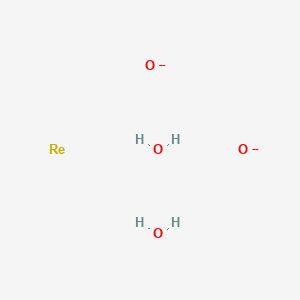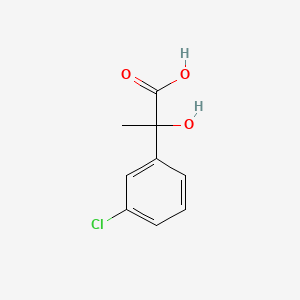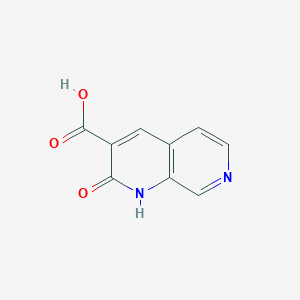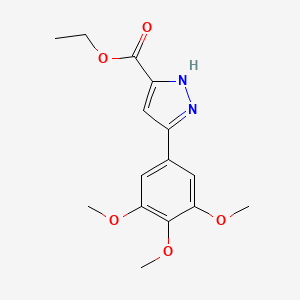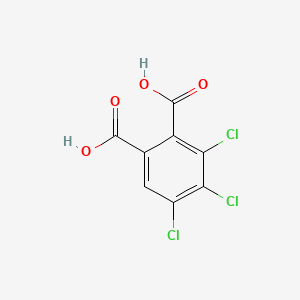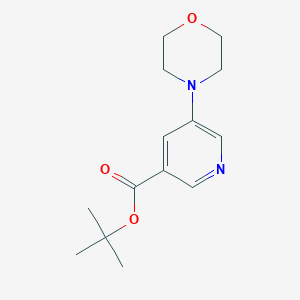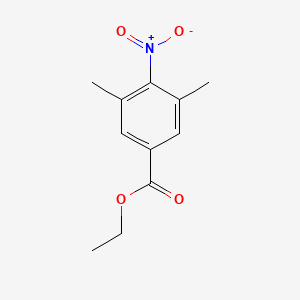![molecular formula C9H11NO3 B6320261 N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide CAS No. 282721-27-1](/img/structure/B6320261.png)
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide (N-DHEF) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of the amino acid phenylalanine, and is commonly used as a reagent in a variety of organic reactions. N-DHEF has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology.
科学的研究の応用
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It has been used as a reagent in a variety of organic reactions, and is commonly used as a substrate for enzymatic reactions. It has also been used as a model compound to study the structure and function of proteins, and as a tool to study the effects of drugs on cellular processes. This compound has also been used to study the metabolism of drugs, and to study the effects of drugs on gene expression.
作用機序
The exact mechanism of action of N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is not fully understood. However, it is believed that this compound is able to interact with proteins and other molecules in the cell, and can affect their structure and function. It is also believed that this compound can affect the activity of enzymes, and can modulate the activity of transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, and to modulate the expression of genes. It has also been shown to affect the structure and function of proteins, and to modulate the activity of transcription factors. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
実験室実験の利点と制限
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is widely used in laboratory experiments due to its versatility and ease of use. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels.
将来の方向性
There are a number of potential future directions for N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide research. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Additionally, further research into the mechanism of action of this compound could lead to the development of new methods for studying cellular processes. Finally, further research into the synthesis of this compound could lead to the development of new and improved methods for preparing the compound.
合成法
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is synthesized from phenylalanine using a series of chemical reactions. First, the phenylalanine is reacted with formic acid to form N-formyl-phenylalanine. This is then reacted with hydroxylamine to form N-hydroxy-phenylalanine. Finally, N-hydroxy-phenylalanine is reacted with ethyl formate to form this compound. This synthesis method has been used extensively to prepare this compound for use in scientific research.
特性
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-10-4-3-7-1-2-8(12)9(13)5-7/h1-2,5-6,12-13H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGVTBYGXFOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

